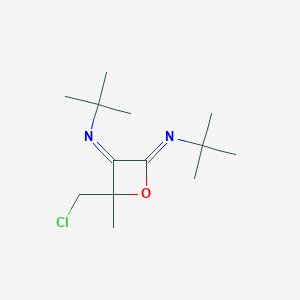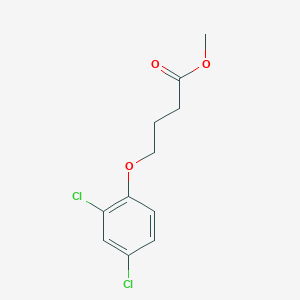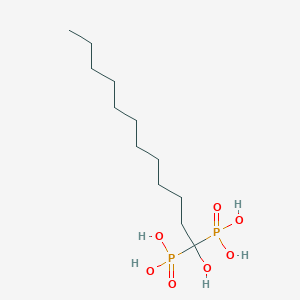
Lauryl alcohol diphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lauryl alcohol diphosphonic acid (LADPA) is a phosphonate derivative of lauryl alcohol, which has gained significant attention due to its potential applications in various fields, including medicine, agriculture, and environmental science. LADPA is a white crystalline powder that is soluble in water, and its chemical formula is C12H28O7P2.
Mécanisme D'action
The mechanism of action of Lauryl alcohol diphosphonic acid is not fully understood, but it is believed to involve the chelation of metal ions, which can disrupt cellular processes and lead to cell death. Lauryl alcohol diphosphonic acid has also been shown to inhibit the activity of enzymes involved in cell wall synthesis, which may contribute to its antibacterial and antifungal properties.
Effets Biochimiques Et Physiologiques
Lauryl alcohol diphosphonic acid has been shown to have low toxicity and is considered to be safe for use in various applications. In vitro studies have shown that Lauryl alcohol diphosphonic acid can disrupt bacterial and fungal cell membranes, leading to cell death. Lauryl alcohol diphosphonic acid has also been shown to have plant growth-promoting effects, which may be due to its ability to increase the availability of nutrients to plants.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Lauryl alcohol diphosphonic acid is its low toxicity, which makes it a safe compound to work with in the laboratory. Another advantage is its potential for use in various applications, including medicine, agriculture, and environmental science. One limitation of Lauryl alcohol diphosphonic acid is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
Future research on Lauryl alcohol diphosphonic acid could focus on the development of new applications for this compound, including the development of new antibiotics and antifungal drugs, plant growth regulators, and water treatment agents. Further studies could also be conducted to better understand the mechanism of action of Lauryl alcohol diphosphonic acid, as well as its potential toxicity and environmental impact.
Méthodes De Synthèse
Lauryl alcohol diphosphonic acid can be synthesized by the reaction of lauryl alcohol with phosphorus oxychloride and water. The reaction takes place in the presence of a catalyst, such as triethylamine, and the product is then purified by crystallization.
Applications De Recherche Scientifique
Lauryl alcohol diphosphonic acid has been extensively studied for its potential applications in various fields of science. In medicine, Lauryl alcohol diphosphonic acid has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. Lauryl alcohol diphosphonic acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, Lauryl alcohol diphosphonic acid has been shown to have plant growth-promoting effects, making it a potential candidate for the development of new plant growth regulators. Lauryl alcohol diphosphonic acid has also been studied for its potential use in the control of plant diseases, as it has been shown to have antifungal properties.
In environmental science, Lauryl alcohol diphosphonic acid has been studied for its potential use in water treatment, as it has been shown to have strong chelating properties, which can be used to remove heavy metals from water.
Propriétés
Numéro CAS |
16610-63-2 |
|---|---|
Nom du produit |
Lauryl alcohol diphosphonic acid |
Formule moléculaire |
C12H28O7P2 |
Poids moléculaire |
346.29 g/mol |
Nom IUPAC |
(1-hydroxy-1-phosphonododecyl)phosphonic acid |
InChI |
InChI=1S/C12H28O7P2/c1-2-3-4-5-6-7-8-9-10-11-12(13,20(14,15)16)21(17,18)19/h13H,2-11H2,1H3,(H2,14,15,16)(H2,17,18,19) |
Clé InChI |
KKVZONPEMODBBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
SMILES canonique |
CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Autres numéros CAS |
16610-63-2 |
Pictogrammes |
Corrosive; Environmental Hazard |
Synonymes |
LAURYL ALCOHOL DIPHOSPHONIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




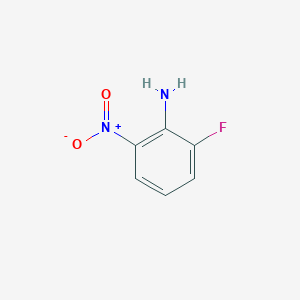
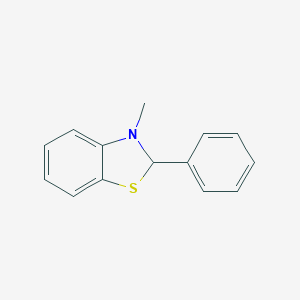
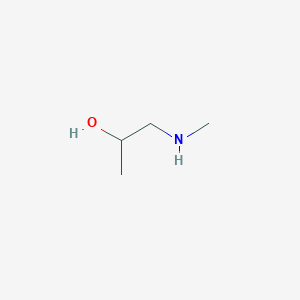
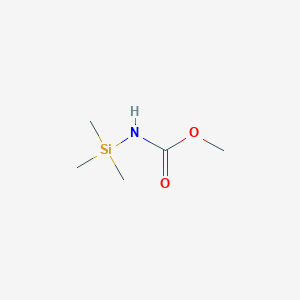
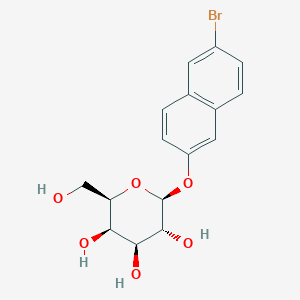
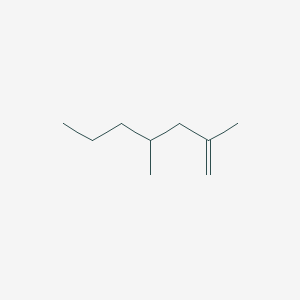
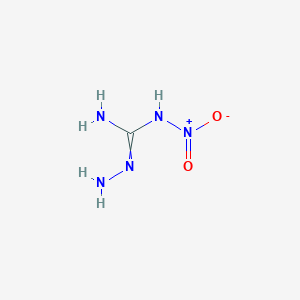
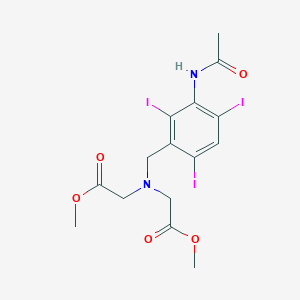
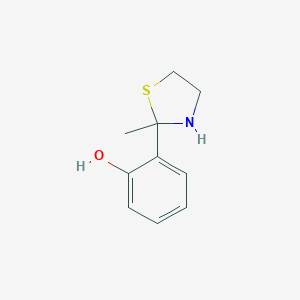
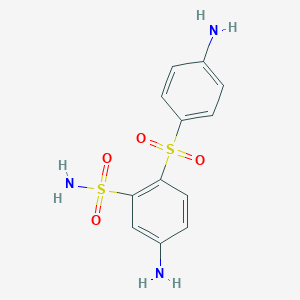
![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
